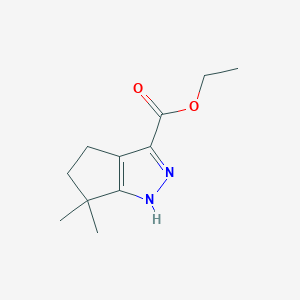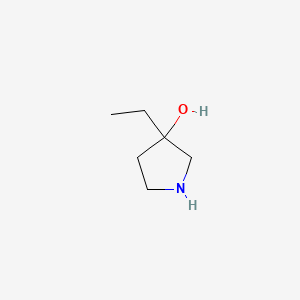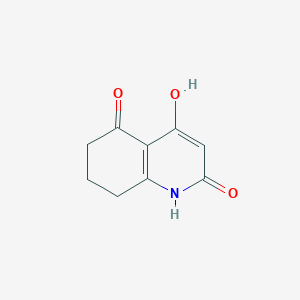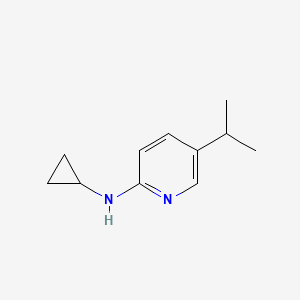![molecular formula C11H13N3O2 B1399588 3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1250541-35-5](/img/structure/B1399588.png)
3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Vue d'ensemble
Description
3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (3-TBTP-6-COOH) is a novel synthetic compound with potential applications in the fields of pharmaceuticals, materials science, and biochemistry. It is a member of the triazolo[4,3-a]pyridine family of compounds, which have been studied for their potential as anti-tumor, anti-inflammatory, and anti-viral agents. In addition, 3-TBTP-6-COOH has been investigated for its ability to modulate signal transduction pathways and its potential as a drug delivery vehicle. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-TBTP-6-COOH.
Applications De Recherche Scientifique
Antibacterial Agents
3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine derivatives: have been studied for their potential as antibacterial agents. The derivatives exhibit moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, certain compounds within this class have shown effectiveness comparable to first-line antibacterial agents like ampicillin .
Antimicrobial Resistance Research
The rise of antimicrobial resistance is a significant concern in healthcare. Compounds like 3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid are valuable in the development of new antimicrobial agents that can overcome resistant strains of bacteria .
Cancer Research
Derivatives of this compound have been explored as potential c-Met kinase inhibitors, which play a role in cancer progression. Some derivatives have shown promising IC50 values against various cancer cell lines, indicating their potential use in anti-tumor activity studies .
Energetic Materials
The structural properties of triazolo[4,3-a]pyridine derivatives make them candidates for use in energetic materials. Their good thermal stability and detonation properties highlight their application potential in this field .
Drug Design and Synthesis
The nitrogen-containing heterocycles of triazolo[4,3-a]pyridine derivatives are significant in drug design. They serve as the backbone for many physiologically active compounds and drugs, thus playing a crucial role in the synthesis of new pharmacological agents .
Dual Inhibitors for Targeted Therapies
Some triazolo[4,3-a]pyridine derivatives have been evaluated as dual c-Met/VEGFR-2 inhibitors. These compounds are tested for their efficacy in inhibiting multiple pathways simultaneously, which is a promising approach in targeted cancer therapies .
Propriétés
IUPAC Name |
3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)10-13-12-8-5-4-7(9(15)16)6-14(8)10/h4-6H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOVSGGWCPIFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399511.png)
![6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid](/img/structure/B1399512.png)







